molecular formula C15H5F17N2O3 B12472892 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide CAS No. 164796-46-7

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide

Cat. No.: B12472892
CAS No.: 164796-46-7
M. Wt: 584.18 g/mol
InChI Key: CUOUHXHRFRMHRU-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated nonanamide derivative featuring a perfluorinated carbon chain (C9F17) and a 4-nitrophenyl substituent. The molecular formula is C16H6F17N2O3, with a molecular weight of ~650.2 g/mol (estimated from analogs in ). The extensive fluorination imparts exceptional chemical inertness, thermal stability, and lipophilicity, while the electron-withdrawing nitro group on the phenyl ring enhances reactivity in nucleophilic substitution or reduction reactions .

Properties

CAS No.

164796-46-7

Molecular Formula

C15H5F17N2O3

Molecular Weight

584.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide

InChI

InChI=1S/C15H5F17N2O3/c16-8(17,7(35)33-5-1-3-6(4-2-5)34(36)37)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,35)

InChI Key

CUOUHXHRFRMHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide typically involves the following steps:

    Nitration: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated carbon chain with a suitable amine, such as 4-nitroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorination techniques and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of oxidized derivatives, such as nitroso or hydroxylamine compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The presence of the nitrophenyl group allows the compound to participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Cyanomethylphenyl) Analog (CAS: Unspecified)
  • Structure: Replaces the nitro group with a cyanomethyl moiety.
  • Properties : Melting point = 172–176°C ; synthesized via reaction with sodium azide and ammonium chloride in dimethylformamide .
  • Key Difference: The cyanomethyl group is less electron-withdrawing than nitro, reducing electrophilicity at the aromatic ring. This may alter reactivity in further functionalization.
N-(4-Sulfamoylphenyl) Analog (CAS 316827-33-5)
  • Structure : Substitutes nitro with sulfamoyl (-SO2NH2).
  • Molecular Formula : C16H9F17N2O3S (MW = 632.3 g/mol) .
N-(3-Nitrophenyl) Shorter-Chain Analog (CAS: Unspecified)
  • Structure : N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
  • Molecular Formula : C10H5F7N2O3 (MW = 334.15 g/mol) .
  • Key Difference : A shorter fluorinated chain (C4F7 vs. C9F17) reduces lipophilicity, likely decreasing membrane permeability.

Fluorination Patterns and Chain Lengths

N-(4-Nitrophenyl)nonanamide (Non-Fluorinated Analog)
  • Structure: Lacks fluorine atoms; e.g., N-(4-hydroxyphenyl)nonanamide (CAS 101-95-1).
  • Molecular Formula: C15H23NO2 (MW = 249.35 g/mol) .
  • Key Difference: The absence of fluorine reduces thermal stability and increases hydrophilicity. EC50 values for calcium ion flux in non-fluorinated analogs (e.g., N-(3,4-Dihydroxybenzyl)nonanamide = 10.0 μM) suggest fluorination may modulate biological activity by enhancing lipid solubility .
Perfluoroalkyl Carbonyl Compounds (OECD Database)
  • Examples: Allyl perfluorooctanoate (CAS 20120-44-9), Methyl perfluorotetradecanoate (CAS 203302-99-2) .
  • Key Difference: These lack the aromatic amide moiety, focusing instead on ester functionalities.

Physical and Chemical Properties

Property Target Compound N-(4-Cyanomethylphenyl) Analog N-(4-Sulfamoylphenyl) Analog
Melting Point Not Reported 172–176°C Not Reported
Molecular Weight ~650.2 g/mol ~600 g/mol (estimated) 632.3 g/mol
Water Solubility Low (fluorinated dominance) Very Low Moderate (sulfamoyl group)
Reactivity Nitro-group reductions Cyanomethyl substitutions Sulfamoyl hydrolysis

Biological Activity

Overview of the Compound

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide is a fluorinated organic compound that features a long carbon chain with multiple fluorine substituents and a nitrophenyl group. The presence of fluorine atoms typically enhances the compound's stability and lipophilicity. Such compounds are often studied for their biological activities due to their unique chemical properties.

Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Studies have shown that fluorinated amides can exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

Some fluorinated compounds have been investigated for anticancer activity. The introduction of a nitrophenyl group can enhance the ability of the compound to interact with cellular targets involved in cancer progression. Research has indicated that similar compounds can induce apoptosis in cancer cells through various pathways.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of such compounds. Preliminary studies might focus on cytotoxicity against various cell lines (e.g., HepG2 liver cells or Vero cells). The results often guide further development and optimization of these compounds for therapeutic applications.

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in specific cancer cell lines
CytotoxicityLow cytotoxicity observed in HepG2 and Vero cells

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of fluorinated amides found that compounds with similar structures exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption.
  • Cytotoxicity Assessment : In vitro studies indicated that certain derivatives showed IC50 values greater than 100 μM in HepG2 cells, suggesting low toxicity and potential for further development as therapeutic agents.
  • Anticancer Activity : A recent investigation into fluorinated derivatives revealed that they could significantly reduce the viability of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Research Findings

Research indicates that the biological activity of fluorinated compounds like 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-(4-nitrophenyl)nonanamide is influenced by:

  • Fluorination : Enhances metabolic stability and bioavailability.
  • Functional Groups : The presence of nitrophenyl groups can increase interaction with biological targets.
  • Chain Length : Longer carbon chains may improve lipophilicity and cellular uptake.

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